3,5-Difluoro-4-iodoaniline

描述

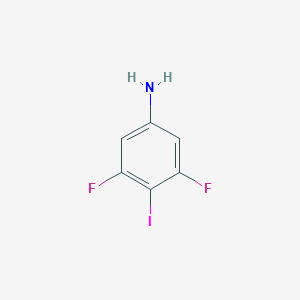

Structure

2D Structure

属性

IUPAC Name |

3,5-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXXMQJPYOKYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514342 | |

| Record name | 3,5-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542-34-3 | |

| Record name | 3,5-Difluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Halogenated Anilines in Contemporary Organic Chemistry

Halogenated anilines are a class of organic compounds that feature one or more halogen atoms attached to an aniline (B41778) backbone. cymitquimica.comgeeksforgeeks.org These compounds are fundamental building blocks in organic synthesis, primarily due to the diverse reactivity imparted by the halogen and amino substituents. acs.orgresearchgate.net The amino group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com However, this high reactivity can sometimes lead to challenges in controlling regioselectivity and avoiding over-halogenation. acs.orgchemistrysteps.com

The presence of halogen atoms provides a handle for a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. acs.org Furthermore, halogenation can significantly influence the physical and biological properties of molecules, affecting factors like lipophilicity and metabolic stability, which are crucial in drug design. cymitquimica.com

Rationale for Focused Research on 3,5 Difluoro 4 Iodoaniline

The specific substitution pattern of 3,5-Difluoro-4-iodoaniline makes it a particularly valuable research compound. stanfordchem.comchemicalbook.com The two fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing, which modulates the reactivity of the aromatic ring and the basicity of the amino group. This electronic effect can enhance the stability of the molecule and influence its interactions with biological targets. cymitquimica.com

The iodine atom at the 4-position is the most reactive of the common halogens in many synthetic transformations, including cross-coupling reactions and the formation of organometallic reagents. cymitquimica.com This high reactivity, combined with the directing effects of the amino and fluoro groups, allows for precise and selective modifications of the molecule. This strategic placement of substituents provides a unique platform for constructing complex molecular architectures.

Overview of Key Research Avenues for 3,5 Difluoro 4 Iodoaniline

Synthesis of 3,5-Difluoroaniline (B1215098) as a Core Intermediate

The production of 3,5-difluoroaniline is a critical first step, and various methods have been developed to achieve this, ranging from large-scale industrial processes to more modern, sustainable approaches.

Established Industrial Preparations and Scalability Aspects

Historically, the synthesis of 3,5-difluoroaniline has presented challenges due to the difficulty of introducing two fluorine atoms in the meta positions relative to an amino group. google.com Several industrial routes have been established to address this:

From 1,3,5-Trichlorobenzene: A common starting material, 1,3,5-trichlorobenzene, can be converted to 3,5-difluorochlorobenzene through a reaction with an alkali metal fluoride. google.com The resulting compound is then aminated using ammonia (B1221849) in the presence of a copper catalyst to yield 3,5-difluoroaniline. google.com This two-step process, starting from an industrially available material, offers a direct pathway. google.com

Multi-step Synthesis from 2,4,5-Trichloronitrobenzene: Another established method begins with 2,4,5-trichloronitrobenzene. google.comgoogle.com This compound undergoes a series of reactions including fluorination, chlorinating denitration to form 1,3-dichloro-4,6-difluorobenzene, followed by nitration and subsequent reduction to produce 3,5-difluoroaniline. google.comgoogle.com While this route involves multiple stages, it provides good yields of the desired product. google.com

Reduction of Halogenated Precursors: A process involving the reduction of 2-chloro-3,5-difluoroaniline (B1349362) using hydrogen gas in the presence of a palladium-carbon catalyst has been shown to produce 3,5-difluoroaniline with a high yield of 91.0%. prepchem.comepo.org This method offers an efficient conversion to the final product. prepchem.com

These industrial methods are designed for scalability, ensuring a consistent supply of 3,5-difluoroaniline for further chemical synthesis.

Novel and Sustainable Synthetic Routes to 3,5-Difluoroaniline

In line with the growing emphasis on green chemistry, research has focused on developing more environmentally friendly and sustainable methods for synthesizing 3,5-difluoroaniline. dataintelo.com

Flow Chemistry: The application of flow chemistry techniques is being explored to provide better control over reaction parameters, enhance safety, and minimize waste generation compared to traditional batch processes.

Alternative Starting Materials and Catalysts: A patented process describes the preparation of 3,5-difluoroaniline from pentafluorobenzonitrile (B1630612) through a series of reactions including reaction with a metal hydride complex, hydrolysis, and a Hoffmann reaction. google.com This method is considered safer and involves fewer steps compared to some conventional routes. google.com

The development of these novel routes aims to reduce the environmental footprint associated with the production of this important intermediate.

Iodination Procedures for the Introduction of the C4-Iodo Moiety

Once 3,5-difluoroaniline is obtained, the next crucial step is the introduction of an iodine atom at the C4 position to form this compound.

Direct Iodination Methods and Reagent Selection (e.g., N-Iodosuccinimide)

Direct iodination of the aromatic ring is a common and efficient strategy. The choice of iodinating reagent is critical for achieving high yield and selectivity.

N-Iodosuccinimide (NIS): N-Iodosuccinimide is a widely used reagent for the iodination of electron-rich aromatic compounds. researchgate.net The reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid, to enhance the reaction rate and regioselectivity. researchgate.net Studies have shown that the iodination of 3,5-difluoroaniline using NIS under mild conditions can produce this compound in nearly quantitative yield. vanderbilt.edu The use of NIS in a solid-state grinding method has also been reported as a non-hazardous and efficient procedure for the iodination of various aromatic compounds, with short reaction times and high yields. researchgate.net

Stepwise Alkylation and Subsequent Iodination Approaches

While direct iodination is prevalent, stepwise approaches involving initial modification of the aniline (B41778) followed by iodination are also documented. One such method involves the stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate, followed by deamination and subsequent iodination to yield the target compound. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound.

Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the outcome of the iodination reaction. For instance, using hexafluoroisopropanol as a solvent with N-halosuccinimides allows for mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org

Reaction Time and Temperature: Controlling the reaction time and temperature is crucial. For example, in the iodination of 3,5-dichloroanisole (B44140) using silver salts, variations in time and heat were explored to optimize the product composition. olemiss.eduolemiss.edu

Reagent Stoichiometry: The molar ratio of the substrate to the iodinating reagent must be carefully controlled to avoid side reactions and ensure complete conversion.

Below is a table summarizing a direct iodination method for 3,5-difluoroaniline.

| Reactant | Reagent | Solvent | Catalyst | Product | Yield | Reference |

| 3,5-Difluoroaniline | N-Iodosuccinimide (NIS) | Acetonitrile | Trifluoroacetic Acid (catalytic) | This compound | Nearly quantitative | researchgate.netvanderbilt.edu |

Further research into optimizing these synthetic strategies will continue to be a key focus to ensure the efficient and sustainable production of this compound for its various applications.

Purification and Characterization Techniques for Synthetic Products

The successful synthesis of this compound and its precursors necessitates robust purification and characterization techniques to ensure the identity, purity, and structural integrity of the final products. This section outlines the advanced chromatographic and spectroscopic methods employed for this purpose.

Advanced Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the purification of synthetic products from reaction mixtures, separating the desired compound from unreacted starting materials, byproducts, and other impurities.

Column Chromatography is a fundamental and widely used method for the purification of this compound and its intermediates. rsc.orgrsc.org In this technique, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.orgrsc.org An eluent or a mixture of eluents is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. For instance, after a reaction, the crude product can be purified by column chromatography using a solvent system such as a mixture of petroleum ether and ethyl acetate. rsc.org The progress of the separation is often monitored by Thin-Layer Chromatography (TLC) , which allows for rapid analysis of the fractions collected from the column. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) offers a higher resolution and more efficient separation compared to traditional column chromatography. It is particularly useful for the analysis and purification of small quantities of material and for assessing the purity of the final product. ambeed.comchemicalbook.combldpharm.com HPLC systems utilize a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to superior separation. Different types of HPLC columns, such as reversed-phase columns (e.g., C18), can be employed depending on the polarity of the compound. canterbury.ac.nz

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of its more volatile precursors or derivatives. researchgate.net Specialized GC columns, such as those with polysiloxane-based stationary phases, can provide excellent selectivity for aromatic isomers, including halogenated anilines. researchgate.net

Spectroscopic and Spectrometric Analysis for Structural Elucidation

Once a compound has been purified, its chemical structure must be unequivocally confirmed. Spectroscopic and spectrometric techniques are the primary tools used for this structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. rsc.orgchemicalbook.comspectrabase.com

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. rsc.orgchemicalbook.com For this compound, the ¹H NMR spectrum would show signals corresponding to the aromatic protons and the amine protons. vanderbilt.edu The splitting patterns of these signals, arising from spin-spin coupling with adjacent fluorine and hydrogen atoms, are crucial for confirming the substitution pattern on the benzene (B151609) ring. vanderbilt.edu

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms are sensitive to their electronic environment, and the coupling with fluorine atoms (¹³C-¹⁹F coupling) provides further structural confirmation. vanderbilt.edu

¹⁹F NMR (Fluorine-19 NMR) is a highly specific technique for fluorinated compounds. vanderbilt.edu The ¹⁹F NMR spectrum of this compound would show a single signal for the two equivalent fluorine atoms, and its chemical shift would be characteristic of the electronic environment. vanderbilt.edu

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. rsc.orgrsc.org High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula of the synthesized compound. rsc.orgrsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine group, C-F stretching, and C-I stretching, as well as bands associated with the aromatic ring. rsc.org

The following table summarizes the key characterization data for 3,5-difluoroaniline, the precursor to the target compound.

| Technique | Description | Observed Data for 3,5-Difluoroaniline |

| ¹H NMR | Provides information on the proton environment. | Signals corresponding to the aromatic protons and the amine protons would be observed. chemicalbook.com |

| ¹³C NMR | Provides information on the carbon skeleton. | Signals for the different carbon atoms in the benzene ring would be present. spectrabase.com |

| ¹⁹F NMR | Specific for fluorine-containing compounds. | A characteristic signal for the fluorine atoms would be observed. spectrabase.com |

| Mass Spec. | Determines molecular weight and formula. | The mass spectrum would show a molecular ion peak corresponding to the mass of 3,5-difluoroaniline. spectrabase.com |

| IR Spec. | Identifies functional groups. | Characteristic peaks for N-H and C-F bonds would be visible. spectrabase.com |

| This table is based on typical expected results for 3,5-difluoroaniline and may not reflect specific experimental data from a single source. |

By combining these advanced chromatographic and spectroscopic techniques, chemists can confidently synthesize, purify, and characterize this compound and its precursors with a high degree of certainty.

Reactivity of the Amino Group in this compound

The amino group in this compound is a key site for a variety of chemical reactions, including nucleophilic substitutions, diazotization, and protection via acylation and sulfonylation. cymitquimica.com Its basicity and nucleophilicity are influenced by the presence of the electron-withdrawing fluorine and iodine atoms on the aromatic ring. cymitquimica.com

Nucleophilic Substitution Reactions Involving the Aniline Functionality

The amino group of this compound can act as a nucleophile, participating in substitution reactions. cymitquimica.com However, the electron-withdrawing nature of the halogen substituents decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to aniline. Despite this, it can still undergo reactions typical of an aromatic amine. For instance, it can be a precursor in the synthesis of more complex molecules through reactions that form new carbon-nitrogen bonds.

Research has shown that the amino group directs electrophilic aromatic substitution to the ortho and para positions. However, in this compound, the positions ortho to the amino group are already substituted with fluorine atoms, and the para position is occupied by an iodine atom. This substitution pattern significantly influences further reactions on the aromatic ring.

Diazotization and Subsequent Transformations

Aryl amines, including this compound, can be converted to diazonium salts through reaction with nitrous acid. lakshfinechem.com These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, a process often referred to as the Sandmeyer reaction. lakshfinechem.comsmolecule.com The diazonium group can be replaced by a wide range of nucleophiles, including halides, cyanide, hydroxyl, and hydrogen. This allows for the introduction of diverse functional groups at the position previously occupied by the amino group. For example, the diazotization of an aniline followed by treatment with potassium iodide is a standard method for introducing an iodine atom onto an aromatic ring. lakshfinechem.com While this compound already contains an iodine atom, this reactivity pathway remains significant for potentially replacing the amino group with other functionalities. Deamination, the replacement of the diazonium group with a hydrogen atom, can also be achieved. tandfonline.com

Acylation and Sulfonylation Studies

The amino group of this compound can be readily acylated or sulfonylated. These reactions are often employed to protect the amino group during subsequent synthetic steps or to introduce specific functionalities. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will form the corresponding amide. Similarly, reaction with a sulfonyl chloride will yield a sulfonamide. These derivatizations can alter the electronic properties of the molecule and influence the regioselectivity of further reactions.

Role of the Iodine Substituent as a Leaving Group

The iodine atom in this compound is a good leaving group, particularly in transition metal-catalyzed cross-coupling reactions. cymitquimica.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various reaction conditions. nih.govacs.org

Mechanisms of Carbon-Iodine Bond Activation

The activation of the carbon-iodine bond in aryl iodides can be achieved through several mechanisms, often facilitated by transition metal catalysts or other reagents. nih.govacs.org

Oxidative Addition: In many transition metal-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, the first step involves the oxidative addition of the aryl iodide to a low-valent metal center (e.g., Pd(0)). This process involves the cleavage of the C-I bond and the formation of a new organometallic species.

Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to form hypervalent iodine compounds, such as diaryliodonium salts. nih.govacs.org These species are highly reactive and can serve as electrophilic arylating agents, transferring the aryl group to a nucleophile. nih.gov

Radical Pathways: The C-I bond can also be cleaved homolytically to generate an aryl radical. acs.orgresearchgate.net This can be initiated by light, heat, or radical initiators. The resulting aryl radical can then participate in various radical-mediated transformations.

De-iodination Pathways and Control

De-iodination, the removal of the iodine substituent, can be both a desired transformation and an unwanted side reaction. vanderbilt.edu

Intentional De-iodination: In some synthetic strategies, the iodine atom is introduced to facilitate a specific reaction and is subsequently removed. This can be achieved through various reductive methods. For example, treatment with a reducing agent like hypophosphorous acid in the presence of a radical initiator can lead to the replacement of the iodine atom with a hydrogen atom.

Unintentional De-iodination: In some cases, de-iodination can occur as a side reaction, particularly under harsh reaction conditions or in the presence of strong reducing agents. vanderbilt.edu For instance, during attempted alkylthiolation of some pentahalogenated anilines, de-iodination was observed as the primary reaction pathway instead of the expected substitution. vanderbilt.edu Controlling the reaction conditions, such as temperature, solvent, and the choice of reagents, is crucial to minimize or prevent unwanted de-iodination.

The selective activation of the C-I bond in the presence of C-F bonds is a key feature of the chemistry of this compound, allowing for regioselective functionalization of the aromatic ring. vanderbilt.edu

Influence of Fluorine Substituents on Aromatic Ring Reactivity

The presence of two fluorine atoms vicinal to the iodine and meta to the amino group significantly modulates the electron density and reactivity of the aromatic ring.

The fluorine atom exerts a powerful influence on aromatic systems through two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M). wikipedia.orglibretexts.orgnih.gov

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system. libretexts.org This donation increases electron density, particularly at the ortho and para positions relative to the fluorine atom. However, for fluorine, the +M effect is considerably weaker than its -I effect, a consequence of poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine. wikipedia.org

In electrophilic aromatic substitution reactions, the regiochemical outcome is determined by the combined influence of all substituents on the ring. The directing power of these groups in this compound is as follows:

Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director.

Fluorine (-F): A deactivating group but an ortho, para-director. wikipedia.orglibretexts.org

Iodine (-I): A deactivating group and an ortho, para-director. wikipedia.org

The position of electrophilic attack is overwhelmingly controlled by the strongly activating amino group. The positions ortho to the amino group (C2 and C6) are the most nucleophilic and thus the most favorable sites for substitution. The para position is blocked by the iodine atom. Therefore, electrophilic substitution reactions on this compound are highly directed to the 2 and 6 positions. vanderbilt.edu This directing ability was exploited in the synthesis of the parent compound itself, where iodination of 3,5-difluoroaniline occurs at the para position to the amino group. vanderbilt.edu

Advanced Applications of 3,5 Difluoro 4 Iodoaniline in Organic Synthesis

Catalytic Cross-Coupling Reactions Utilizing the C-I Bond

The carbon-iodine (C-I) bond in 3,5-Difluoro-4-iodoaniline is the primary site of reactivity for a host of powerful cross-coupling reactions. Aryl iodides are generally the most reactive among aryl halides (I > Br > Cl) in catalytic cycles, particularly in palladium-catalyzed transformations. This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and greater functional group tolerance, making this compound an ideal substrate for constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the efficient construction of C-C bonds. sci-hub.sersc.org These reactions typically involve the in-situ generation of a catalytically active Pd(0) species, which undergoes oxidative addition with an organohalide. rsc.org The resulting organopalladium(II) complex then engages with a nucleophilic coupling partner in a transmetalation step, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The utility of this compound in these transformations is well-established, providing access to a wide array of substituted difluoroaniline derivatives.

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org The reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the production of pharmaceuticals, natural products, and organic materials. wikipedia.org

The C-I bond of this compound is highly susceptible to oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The subsequent steps involve the copper-catalyzed formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination furnishes the 4-alkynyl-3,5-difluoroaniline product. Microwave-assisted protocols have been shown to accelerate these reactions significantly. mdpi.com

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example | Purpose | Citation |

|---|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Main catalyst for C-C bond formation | mdpi.com |

| Copper Co-catalyst | CuI | Facilitates alkyne activation | wikipedia.orgmdpi.com |

| Base | Et₃N, K₂CO₃ | Neutralizes HX byproduct, promotes acetylide formation | mdpi.com |

| Solvent | Acetonitrile, Ethanol/Water | Provides reaction medium | mdpi.com |

| Alkyne Partner | Terminal alkynes (e.g., Phenylacetylene) | Provides the alkynyl group | wikipedia.org |

A variation known as the inverse Sonogashira reaction, where an iodoalkyne couples with an arene, has also been developed under photoinduced conditions, expanding the toolkit for C(sp²)-C(sp) bond formation. nih.govnih.gov

The Suzuki-Miyaura coupling is one of the most widely used reactions for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. snnu.edu.cnrsc.org The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide. mdpi.com

In this context, this compound serves as the electrophilic partner. The reaction's success hinges on the selection of the appropriate palladium catalyst, ligand, and base. rsc.org The use of bulky phosphine (B1218219) ligands can enhance catalyst performance, and the reaction is compatible with a wide range of functional groups. snnu.edu.cn This methodology allows for the direct linkage of another aryl or heteroaryl group at the 4-position of the difluoroaniline core, yielding complex biaryl amines. Recent advancements have even led to the development of DNA-compatible Suzuki-Miyaura reactions, highlighting the reaction's mildness and versatility. nih.gov

Table 2: Key Components in Suzuki-Miyaura Coupling

| Component | Example | Function | Citation |

|---|---|---|---|

| Palladium Pre-catalyst | Pd(OAc)₂, Na₂PdCl₄ | Source of the active Pd(0) catalyst | mdpi.comnih.gov |

| Ligand | Phosphines (e.g., SPhos, PPh₃) | Stabilizes and activates the catalyst | nih.gov |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Nucleophilic aryl source | snnu.edu.cnmdpi.com |

| Base | K₂CO₃, K₃PO₄ | Activates the boron reagent | mdpi.com |

| Solvent | Aqueous systems, Toluene, DMF | Solubilizes reactants and reagents | mdpi.comnih.gov |

The Negishi coupling reaction provides a powerful means of forming carbon-carbon bonds by coupling an organohalide with an organozinc compound. wikipedia.org A key advantage of organozinc reagents is their high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents. wikipedia.orgunits.it This makes the Negishi coupling particularly suitable for the synthesis of complex molecules. wikipedia.org

The reaction of this compound with an organozinc reagent, catalyzed by a palladium or nickel complex, results in the formation of a new C-C bond at the 4-position. wikipedia.org The organozinc reagents are typically prepared from the corresponding organohalide via direct insertion of zinc or by transmetalation. units.it The choice of catalyst and ligands, such as a combination of Pd₂(dba)₃ and SPhos, is crucial for achieving high yields, especially with sterically demanding substrates. nih.gov

Table 3: General Parameters for Negishi Coupling

| Component | Example | Role in Reaction | Citation |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂ | Catalyzes the cross-coupling | wikipedia.org |

| Organohalide | This compound | Electrophilic partner | uni-muenchen.de |

| Organozinc Reagent | Aryl-ZnX, Alkyl-ZnX | Nucleophilic partner | wikipedia.orgunits.it |

| Solvent | THF, DMF | Reaction medium | units.it |

The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide (like this compound) with an alkene to form a substituted alkene. numberanalytics.comorganic-chemistry.org The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination and insertion of the alkene into the palladium-carbon bond. numberanalytics.com A final β-hydride elimination step releases the product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base. numberanalytics.com

This reaction is highly valuable for synthesizing vinylated anilines, which can serve as precursors for various heterocyclic compounds and polymers. acs.orgresearchgate.net The regioselectivity and stereoselectivity of the Heck reaction are often high, typically favoring the formation of the trans-alkene. organic-chemistry.org The choice of catalyst, ligands, base, and solvent can be tailored to optimize the yield and selectivity for specific substrates. organic-chemistry.org

Table 4: Common Conditions for the Heck Reaction

| Component | Example | Function | Citation |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Source of the active Pd(0) catalyst | numberanalytics.comuniurb.it |

| Ligand | PPh₃, N-heterocyclic carbenes (NHCs) | Stabilizes catalyst, influences selectivity | sci-hub.senumberanalytics.com |

| Alkene | Acrylates, Styrenes | Alkene coupling partner | organic-chemistry.org |

| Base | Et₃N, K₂CO₃ | Regenerates the Pd(0) catalyst | numberanalytics.com |

| Solvent | DMF, Acetonitrile | Reaction medium | uniurb.it |

While palladium catalysis is dominant, growing concerns about the cost and toxicity of heavy metals have spurred the development of transition-metal-free coupling reactions. sioc-journal.cnnih.gov These methods offer a greener and more sustainable alternative for C-C bond formation. preprints.org Instead of relying on a metal catalyst, these reactions are often promoted by strong bases or proceed through radical or aryne intermediates. cas.cn

For aryl halides like this compound, base-promoted homolytic aromatic substitution (HAS) represents one such pathway. cas.cn In this type of reaction, a base like KOtBu can induce the formation of an aryl radical from the aryl halide, which then adds to another arene. cas.cn While generally less efficient and selective than their transition-metal-catalyzed counterparts, these methods are an area of active research and hold promise for future synthetic strategies. nih.govcas.cn Metal-free catalytic alternatives to the Suzuki reaction are also being explored, utilizing main-group elements or organic molecules to facilitate the coupling. sioc-journal.cnchemrxiv.org

Transition-Metal-Free Coupling Approaches

Base-Promoted Homolytic Aromatic Substitution (BHAS)

Base-Promoted Homolytic Aromatic Substitution (BHAS) has emerged as a powerful tool for the formation of carbon-carbon bonds. rsc.orgacs.org This methodology often involves the generation of aryl radicals from aryl halides, which then react with aromatic compounds. rsc.org In the context of iodoarenes, bases can facilitate the activation of the aryl-iodine bond. acs.org

The BHAS reaction can be used to create polycyclic systems in a few steps from starting materials like iodophenol. rsc.org The reaction can be promoted by the addition of dimethyl sulfoxide (B87167) (DMSO). rsc.org Researchers have also developed an iodo-selective BHAS reaction. rsc.org

A proposed mechanism for some BHAS reactions involves a photo- and base-promoted process. researchgate.net This approach has been successful for the direct C-H arylation of arenes like benzene (B151609) and thiophene. researchgate.net The reaction is tolerant of various substituents on the aryl iodide. researchgate.net

| Reactant 1 | Reactant 2 | Base | Conditions | Product Type |

| Aryl Iodide | Benzene | t-BuOK | Photo-induced | Biaryl |

| Aryl Iodide | Thiophene | t-BuOK | Photo-induced | Heteroaryl-Aryl |

| Iodophenol | Arene | Base | DMSO additive | Polycycle |

Hypervalent Iodine- and DDQ-Promoted Oxidative Couplings

Hypervalent iodine reagents are widely used in organic synthesis due to their unique reactivity. nih.gov They can act as arylating agents in a variety of transformations. nih.gov Diaryliodonium salts, a class of hypervalent iodine compounds, are particularly useful for forming aryl-nucleophile bonds under transition metal-free conditions. acs.orgnih.gov These reactions proceed through a ligand exchange and coupling mechanism. acs.orgnih.gov

The synthesis of diaryliodonium salts often begins with the oxidative activation of aryl iodides. acs.org One common method involves the use of an organic oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid. nih.gov

These diaryliodonium salts can then be used to arylate a wide range of nucleophiles, including carboxylic acids, amides, and amines. acs.orgnih.gov For instance, the Dohi and Kita group developed a one-pot method for the O-arylation of carboxylic acids using in situ generated aryl(TMP)iodonium carboxylates. acs.orgnih.gov

| Arylating Agent | Nucleophile | Conditions | Product Type |

| Diaryliodonium Salt | Carboxylic Acid | Heat | Aryl Carboxylate |

| Diaryliodonium Salt | Phthalimide Potassium Salt | Base | N-Aryl Imide |

| Diaryliodonium Salt | Secondary Amide | Base | N-Aryl Amide |

| Diaryliodonium Salt | Aniline (B41778) | High Temperature | N-Aryl Aniline |

Photocatalytic and Electrocatalytic Cross-Coupling Strategies

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable strategies for organic synthesis. escholarship.org These methods utilize light or electricity to drive chemical reactions, often under mild conditions. escholarship.orgresearchgate.net

Metallaphotocatalysis, which combines photoredox catalysis with transition metal catalysis, has proven particularly effective for cross-coupling reactions. researchgate.netnih.gov This synergistic approach allows for the formation of a wide range of carbon-carbon and carbon-heteroatom bonds. nih.gov For example, nickel-catalyzed photocatalytic cross-coupling reactions have been developed for C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation. researchgate.net

Electrocatalysis offers another green alternative for cross-coupling reactions. nih.gov For instance, the electroreductive coupling of aldehydes has been demonstrated on copper and lead electrodes. nih.gov Tandem electrocatalytic systems have also been developed to convert carbon dioxide into multi-carbon products. nih.gov

| Coupling Type | Catalysis | Key Features |

| C(sp²)-C(sp²) | Metallaphotocatalysis (Nickel) | Mild conditions, broad scope |

| C(sp²)-C(sp³) | Metallaphotocatalysis (Nickel) | Efficient diarylmethane synthesis |

| Aldehyde Self- and Cross-Coupling | Electrocatalysis (Cu, Pb) | Sustainable C-C bond formation |

| CO₂ to C₂₊ Products | Tandem Electrocatalysis | Valorization of CO₂ |

Derivatization Strategies for Complex Molecular Architectures

The strategic modification of this compound allows for the construction of intricate and functionally diverse molecular frameworks. Its utility as a building block extends to the synthesis of heterocycles, multifunctional aryl derivatives, and complex polycyclic systems.

Building Block in Heterocyclic Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. buyersguidechem.com this compound serves as a valuable starting material for the synthesis of various nitrogen-containing heterocycles. researchgate.net For example, substituted 2-iodoaniline (B362364) derivatives can be used in the Larock heteroannulation reaction to produce substituted indoles. acs.org

Another important class of heterocycles, quinazolinones, can also be synthesized from aniline derivatives. researchgate.net Various synthetic methods have been developed for the transformation of quinazolinone scaffolds. researchgate.net

The imidazole (B134444) ring is another key heterocyclic motif found in many biologically active molecules. uj.edu.pl The synthesis of imidazole-containing compounds can be achieved through various synthetic routes, often involving the functionalization of an aniline precursor.

| Starting Material | Reaction | Product |

| 2-Iodoaniline derivative | Larock Heteroannulation | Substituted Indole |

| Aniline derivative | Condensation/Cyclization | Quinazolinone |

| Aniline derivative | Multi-step synthesis | Imidazole-containing compound |

Synthesis of Multifunctionalized Aryl Derivatives

The presence of three distinct functional handles—the amino group, the iodine atom, and the fluorine atoms—on the this compound ring allows for the regioselective introduction of various substituents, leading to multifunctionalized aryl derivatives. sigmaaldrich.com The development of synthetic methodologies has been driven by the need for diverse and multifunctional building blocks for applications in medicinal chemistry and materials science. sigmaaldrich.com

The synthesis of multifunctionalized arenes can be achieved through various strategies, including the functionalization of pre-existing aromatic cores. nih.gov For example, the synthesis of benzofurans, an important structural motif, often starts from substituted benzene rings. nih.gov

The introduction of different functional groups can be achieved through a variety of reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic aromatic substitution. The fluorine atoms on the ring can influence the regioselectivity of these reactions.

Routes to Polycycles and Fused-Ring Systems

Fused-ring systems are common structural motifs in natural products and other biologically active molecules. libretexts.org The construction of these complex architectures often involves intramolecular cyclization reactions. acs.org Base-promoted homolytic aromatic substitution (BHAS) can be employed to rapidly access regio-defined polycycles from iodo-substituted precursors. rsc.org

The synthesis of polycyclic aromatic hydrocarbons and heterocyclic nanographenes often involves dehydrogenative annulation reactions, which couple two aromatic rings. acs.org These reactions can be influenced by substituents on the aromatic rings. acs.org

Fused ring systems can be bicyclic, tricyclic, or even more complex. google.com The nomenclature for these systems specifies the number of atoms in each bridge connecting the bridgehead carbons. libretexts.org

Role in the Synthesis of Fluorinated Organic Compounds

This compound serves as a crucial building block in the synthesis of a variety of fluorinated organic compounds. The presence of both fluorine atoms and an iodine atom on the aniline ring provides multiple reactive sites, allowing for diverse chemical transformations. This strategic placement enables its use in the construction of complex molecules with tailored properties, particularly for applications in medicinal chemistry and materials science. The fluorinated aniline core can be elaborated through reactions targeting the amino group, the aromatic ring, and the carbon-iodine bond, making it a versatile precursor for creating novel fluorinated structures.

Incorporation of Difluoromethyl Groups

The introduction of difluoromethyl (CF2H) and difluoromethylene (CF2) groups into organic molecules is a significant strategy in medicinal chemistry, as these moieties can substantially alter the parent compound's chemical, physical, and biological characteristics. beilstein-journals.org The CF2H group, in particular, is noted for being isosteric and isopolar to a hydroxyl group and can act as a hydrogen bond donor. beilstein-journals.orgcas.cn

While direct difluoromethylation of this compound itself is not extensively detailed in the provided search results, the broader context of synthesizing fluorinated compounds implies its potential as a substrate. For instance, methods for the difluoroalkylation of anilines have been developed using photoinduced processes. acs.org These methods are generally effective for a range of anilines, including those with halogen substituents, suggesting that this compound could be a viable candidate for such transformations. acs.org The resulting difluoromethylated aniline could then serve as a valuable intermediate for further synthetic elaborations.

One established strategy for incorporating a difluoromethylene motif involves the cross-coupling of aryl iodides with reagents like α-silyldifluoroacetate, promoted by copper. chimia.ch This approach could theoretically be applied to this compound, leveraging the reactive carbon-iodine bond to introduce a difluoroacetate (B1230586) group, which can then be converted to the desired difluoromethyl group. chimia.ch

A summary of reagents used for introducing difluoromethyl and related groups is presented below:

| Reagent Class | Specific Reagent Example | Application |

| Difluoromethylating Agents | Difluoromethyl phenyl sulfone | Nucleophilic difluoromethylation of alkyl halides cas.cn |

| Difluoroalkylation Precursors | Ethyl bromodifluoroacetate | Used in the synthesis of difluoromethyl-containing pseudopeptides beilstein-journals.org |

| Cross-Coupling Partners | α-Silyldifluoroacetate (TMSCF2CO2Et) | Copper-promoted cross-coupling with aryl iodides chimia.ch |

Role of 3,5 Difluoro 4 Iodoaniline in Drug Discovery and Medicinal Chemistry

Utilization as a Key Intermediate in Drug Synthesis

In synthetic organic chemistry, 3,5-Difluoro-4-iodoaniline is primarily valued as a key intermediate. acs.org Intermediates are the molecular foundations upon which more complex structures are built. The aniline (B41778) moiety (-NH2) provides a reactive site for a wide range of chemical transformations, while the halogen substituents offer unique properties and additional points for modification.

The fluorine atoms can enhance a molecule's metabolic stability and lipophilicity, which are crucial pharmacokinetic properties for a drug candidate. Current time information in Bangalore, IN. The iodine atom is a particularly useful functional group as it can act as a leaving group in various reactions or participate in cross-coupling reactions, allowing for the introduction of new molecular fragments. This trifunctional nature makes this compound a valuable precursor for generating libraries of compounds for high-throughput screening and for the development of new materials and biologically active molecules. Current time information in Bangalore, IN.

Synthesis of Specific Pharmacological Agents

The utility of halogenated anilines as precursors is well-documented in the synthesis of numerous pharmacologically active agents. The specific substitution pattern of this compound makes it a relevant scaffold for various therapeutic areas.

Halogenated aromatic compounds are integral to the structure of many modern anti-cancer drugs, particularly kinase inhibitors. researchgate.net While direct synthesis of a marketed anti-tumor drug from this compound is not prominently documented, the synthesis of the MEK inhibitor Trametinib, a drug used to treat metastatic melanoma, starts from the closely related compound 2-fluoro-4-iodoaniline (B146158). thieme-connect.comed.ac.uk This highlights the importance of the fluoro-iodo-aniline scaffold in the development of targeted cancer therapies.

Beyond oncology, derivatives of this compound have been investigated for other biological activities. In a study screening 68 different aniline derivatives for antimicrobial properties, this compound demonstrated notable efficacy against two pathogenic Vibrio species. google.com Vibrio parahaemolyticus and Vibrio harveyi are bacteria that can cause foodborne illnesses from contaminated seafood. google.com The study found that this compound had a significant minimum inhibitory concentration (MIC), indicating its potential as a lead compound for the development of new antimicrobial agents. google.com

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| This compound | Vibrio parahaemolyticus | 150 |

| Vibrio harveyi | 150 |

Design and Synthesis of New Chemical Entities (NCEs)

A New Chemical Entity (NCE) is a molecule developed by researchers that has not been previously approved as a drug. The discovery of NCEs is the foundation of pharmaceutical innovation. This compound serves as an attractive starting point for the design of NCEs due to its distinct trifunctional chemical nature. Current time information in Bangalore, IN. Medicinal chemists can leverage the different reactivities of the amino, fluoro, and iodo groups to systematically build novel molecular architectures.

For example, the iodine atom can be readily replaced through palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings), allowing for the attachment of a wide variety of other molecular fragments. The amino group can be acylated, alkylated, or used to form heterocyclic rings. The fluorine atoms, while generally less reactive, exert a strong electronic influence on the molecule and can participate in hydrogen bonding, which is critical for drug-target interactions. google.com This built-in functionality allows chemists to explore a vast chemical space in the search for NCEs with desired therapeutic effects. nih.gov

Structure-Activity Relationship (SAR) Studies through Derivatization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. scbt.com Derivatization of a lead compound is performed to map this relationship. This compound is an excellent tool for SAR studies because its halogen atoms can be systematically replaced or modified.

Contributions of 3,5 Difluoro 4 Iodoaniline to Materials Science

Synthesis of Advanced Polymer Materials

The development of advanced polymers with tailored properties is crucial for innovations across numerous sectors. researchgate.net Conductive polymers, a class of organic materials with metallic and plastic properties, are of particular interest. researchgate.net Polyaniline and its derivatives are among the most studied conductive polymers due to their high stability, controllable conductivity, and ease of preparation. nih.govsemanticscholar.org

The synthesis of conductive polymers often involves the polymerization of aniline (B41778) monomers. nih.gov The presence of fluorine and iodine in the 3,5-Difluoro-4-iodoaniline monomer offers a pathway to create novel polyaniline derivatives. The fluorine atoms can enhance the polymer's thermal stability and solubility, while the iodine atom can serve as a site for post-polymerization modification, allowing for the grafting of other functional groups to further tune the polymer's properties. While direct research on polymers synthesized exclusively from this compound is emerging, the principles of conductive polymer synthesis provide a strong framework for its application. semanticscholar.orgencyclopedia.pub The general methods for creating such polymers are well-established and include chemical, electrochemical, and photochemical polymerization. researchgate.net

Table 1: Potential Polymerization Techniques for this compound

| Polymerization Method | Description | Potential Advantage for this compound |

|---|---|---|

| Chemical Oxidative Polymerization | Monomer is oxidized using a chemical oxidant in an acidic medium. | A straightforward method to produce bulk quantities of the polymer. The fluorine atoms may influence the oxidation potential. |

| Electrochemical Polymerization | Polymer film is deposited on an electrode surface by applying an electrical potential to a solution containing the monomer. | Offers precise control over film thickness and morphology. |

| Photochemical Polymerization | Polymerization is initiated by light, often in the presence of a photosensitizer. | Allows for spatially controlled polymerization, useful for creating patterned polymer structures. |

Development of Materials with Unique Optical Properties

The unique substitution pattern of this compound makes it a promising candidate for the synthesis of materials with tailored optical properties, such as liquid crystals and nonlinear optical (NLO) materials.

Fluorinated compounds are highly sought after in the design of liquid crystals for display technologies due to their ability to influence dielectric anisotropy, viscosity, and optical birefringence. nih.govnih.gov Research on related fluorinated anilines has demonstrated their utility in creating liquid crystalline materials. For instance, new Schiff base liquid crystals prepared from 2,4-difluoro aniline exhibit a significantly broader mesomorphic range compared to their non-fluorinated analogs, highlighting the profound influence of fluorine substitution. nih.gov Similarly, fluorinated terphenyls, which are key components in many liquid crystal displays, have been synthesized using precursors like 2-fluoro-4-iodoaniline (B146158). google.com These studies suggest that this compound could be a valuable precursor for new liquid crystal structures with potentially superior properties.

Furthermore, the presence of both electron-donating (amine) and electron-withdrawing (halogens) groups on the aromatic ring suggests potential for significant NLO properties. Organic NLO materials are crucial for applications in optical computing, high-speed data processing, and optical limiting. mdpi.com Studies on similar halogenated anilines, such as 3-chloro-4-fluoro aniline and 2-iodo aniline, have revealed their potential for third-order nonlinearity. mdpi.com The combination of fluorine and iodine in this compound could lead to materials with enhanced NLO responses due to the heavy atom effect of iodine and the strong electronic influence of fluorine. rsc.org The introduction of halogen atoms can also promote the formation of persistent and tunable room-temperature phosphorescence in organic materials. rsc.org

Applications in Optoelectronic Devices and Components

The field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and solar cells, relies heavily on materials with specific electronic and photophysical properties. This compound and its isomers are proving to be valuable in this domain, particularly in the development of perovskite solar cells (PSCs).

PSCs are a promising photovoltaic technology, but their efficiency and stability are often limited by defects at the surface and grain boundaries of the perovskite film. researchgate.net A common strategy to mitigate these defects is surface passivation. osti.gov Research has shown that using a related isomer, 2-fluoro-4-iodoaniline (FID), as a passivation agent for perovskite films significantly reduces defect density and suppresses non-radiative recombination. researchgate.net The amino group of the molecule coordinates with uncoordinated lead ions on the perovskite surface, while the fluorine atom forms hydrogen bonds that restrain ion movement, enhancing both the power conversion efficiency and the stability of the solar cell. researchgate.net Given these findings, this compound is a strong candidate for similar applications in perovskite passivation, potentially offering different bonding geometries and electronic effects due to its distinct substitution pattern. nih.govdyenamo.se

Table 2: Performance Enhancement in Perovskite Solar Cells via Aniline Passivation

| Passivation Agent | Key Interaction Mechanism | Observed Improvement | Reference |

|---|---|---|---|

| 2-Fluoro-4-iodoaniline (FID) | Amino group coordinates with Pb²⁺; Fluorine forms hydrogen bonds. | Reduced defect density, suppressed carrier recombination, increased efficiency and stability. | researchgate.net |

| General Amines | Lewis acid-base interaction with perovskite surface defects. | Passivation of multiple defect types, improved charge transport. | osti.gov |

In addition to solar cells, this class of compounds is relevant for OLEDs. ambeed.combldpharm.com The incorporation of fluorinated and iodinated moieties can influence the energy levels (HOMO/LUMO) and charge transport properties of organic semiconductors used in OLEDs, potentially leading to improved device efficiency and lifetime. semanticscholar.org

Fabrication of Chemical Sensors and Sensing Platforms

Chemical sensors are devices that transform a chemical interaction into a measurable signal. mdpi.com Molecularly imprinted polymers (MIPs) are a class of synthetic receptors that have gained significant attention for their use in highly selective chemical sensors. mdpi.commdpi.comgjpb.de The process of molecular imprinting creates cavities in a polymer matrix that are complementary in shape, size, and functionality to a target molecule, enabling specific recognition. mdpi.comugm.ac.id

The structure of this compound makes it an excellent candidate for use as a functional monomer in the synthesis of MIPs. The amine group can form hydrogen bonds or other non-covalent interactions with a target analyte (the template molecule) during the pre-polymerization step. nih.gov After polymerization and removal of the template, the fluorine and iodine atoms would be part of the recognition cavity's architecture, contributing to specific interactions with the target analyte through halogen bonding or dipole-dipole forces. This can enhance the selectivity and sensitivity of the resulting sensor.

While specific studies employing this compound in MIPs are an active area of research, the fundamental principles are well-established. For example, MIPs are used to create sensors for a wide range of analytes, from explosives to biological molecules. mdpi.comnih.gov Fluorescent dyes are often incorporated into these systems, where the binding of the target analyte to the MIP causes a change in fluorescence intensity, providing a clear optical signal. nih.gov Given the potential for derivatives of this compound to be fluorescent, it could potentially serve as both the functional monomer and part of the signaling mechanism in future sensor designs.

Table 3: Components of a Molecularly Imprinted Polymer (MIP) System

| Component | Function | Potential Role for this compound |

|---|---|---|

| Template | The target molecule for which the sensor will be selective. | --- |

| Functional Monomer | Interacts with the template during polymerization. | The amine group can form hydrogen bonds with the template. |

| Cross-linker | Forms the bulk polymer matrix. | --- |

| Solvent | Solubilizes all components. | --- |

| Initiator | Starts the polymerization reaction. | --- |

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 4 Iodoaniline

Density Functional Theory (DFT) Calculations for Molecular Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted aromatic systems. It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing the geometric and electronic properties of molecules such as 3,5-difluoro-4-iodoaniline. These calculations are typically performed using a combination of a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process refines bond lengths, bond angles, and dihedral angles to predict its equilibrium structure. The resulting optimized geometry is crucial for subsequent property calculations.

Electronic structure analysis provides further details about the molecule's characteristics. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. researchgate.net Natural Bond Orbital (NBO) analysis is employed to investigate charge distribution, intramolecular interactions, and the delocalization of electron density, such as the hyperconjugative interactions between lone pairs and antibonding orbitals. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps are color-coded to identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), thereby predicting the molecule's reactive sites. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: This table presents typical, illustrative values based on DFT calculations of similar halogenated anilines. Actual values may vary based on the specific functional and basis set used.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-I | ~2.10 Å |

| C-F | ~1.35 Å | |

| C-N | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | ∠C-C-I | ~120° |

| ∠C-C-F | ~120° | |

| ∠C-C-N | ~119° | |

| ∠H-N-H | ~112° |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This analysis helps in the definitive assignment of vibrational bands to specific functional group motions, such as N-H stretching, C-F stretching, and aromatic ring vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This provides insight into the electronic structure and the nature of the orbitals involved in the absorption of light.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound (Illustrative) Note: This table shows illustrative scaled frequencies for major vibrational modes.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| Aromatic C-H Stretch | C-H | ~3100 |

| C=C Aromatic Stretch | Phenyl Ring | ~1600, ~1450 |

| NH₂ Scissoring | -NH₂ | ~1620 |

| C-N Stretch | C-NH₂ | ~1300 |

| C-F Stretch | C-F | ~1250 |

| C-I Stretch | C-I | ~550 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the complex pathways of chemical reactions. For this compound, this can include studying its participation in cross-coupling reactions (e.g., Sonogashira, Suzuki) or its conversion to hypervalent iodine reagents. researchgate.netrsc.org

A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants to products. Locating a TS structure is computationally more demanding than finding an energy minimum. Once located, frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides a definitive picture of the bond-breaking and bond-forming events that occur during the reaction's critical step. researchgate.net For instance, in a palladium-catalyzed cross-coupling reaction, DFT can be used to analyze the transition states of the oxidative addition, transmetalation, and reductive elimination steps.

Table 3: Illustrative Energetic Profile for a Hypothetical Reaction Pathway (e.g., Oxidative Addition) Note: Energies are relative to the separated reactants, given in kcal/mol.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Catalyst | 0.0 |

| Pre-reaction Complex | Reactant-Catalyst Adduct | -5.2 |

| Transition State (TS) | Oxidative Addition TS | +18.5 |

| Intermediate | Oxidative Addition Product | -10.1 |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict not only if a reaction will occur but also where and how. The electronic structure data derived from DFT calculations are directly linked to the molecule's reactivity and the selectivity it exhibits in chemical transformations. nih.gov

The MEP map is a primary tool for predicting regioselectivity. For this compound, the map would likely show a negative potential around the nitrogen atom of the amine group, making it a site for protonation or reaction with electrophiles. Conversely, the region around the iodine atom is expected to be electropositive, making the C-I bond susceptible to oxidative addition by a low-valent metal catalyst. researchgate.net

Frontier Molecular Orbital theory can also predict reactivity. The distribution of the HOMO indicates the likely sites of electrophilic attack, while the distribution of the LUMO indicates sites for nucleophilic attack. The relative energies of transition states for different regio- or stereoisomeric products can be compared to predict selectivity. For example, in reactions involving ortho-, meta-, and para-positions, calculating the activation barriers for substitution at each site can determine the most favored product. researchgate.netacs.org This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions to achieve a desired chemical transformation with high selectivity.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactive behavior. The MEP maps are generated by calculating the electrostatic potential on the molecule's electron density surface, providing a visual representation of the electrophilic and nucleophilic sites.

In the case of this compound, the MEP surface would be characterized by distinct regions of positive, negative, and neutral potential. The distribution of these potentials is primarily influenced by the electronegativity and spatial arrangement of the constituent atoms—the amino group (-NH₂), the fluorine atoms (-F), and the iodine atom (-I) attached to the benzene (B151609) ring.

Key Research Findings:

Nucleophilic and Electrophilic Regions: The amino group, being a strong electron-donating group, creates a region of high negative electrostatic potential (typically colored red or yellow) around the nitrogen atom. This indicates its propensity to act as a nucleophilic center and a hydrogen bond donor. Conversely, the electropositive regions (typically colored blue) are expected to be located around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack.

Aromatic Ring: The π-system of the benzene ring will also contribute to the electrostatic potential, with the face of the ring generally exhibiting a negative potential, making it susceptible to interactions with cations or electrophiles.

Computational studies on similar halogenated anilines have demonstrated that the nature and position of the halogen substituents significantly modulate the electrostatic potential surface, thereby influencing intermolecular interactions and crystal packing. For instance, studies on other fluorinated anilines have shown that fluorine substituents can act as competitive hydrogen and halogen bond acceptors. researchgate.net

Interactive Data Table: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Amino Group (N atom) | Negative | Nucleophilic center, hydrogen bond acceptor |

| Amino Group (H atoms) | Positive | Electrophilic center, hydrogen bond donor |

| Iodine Atom (Sigma-hole) | Positive | Halogen bond donor site |

| Fluorine Atoms | Negative | Weak hydrogen bond acceptor sites |

| Aromatic Ring (π-face) | Negative | Site for π-stacking and cation-π interactions |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are critical in determining the feasibility and outcome of a chemical reaction.

For this compound, the HOMO is expected to be primarily localized on the electron-rich amino group and the aromatic π-system, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the carbon-halogen bonds, indicating the sites susceptible to nucleophilic attack.

Key Research Findings:

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. muni.cz A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, making it more reactive. The presence of the electron-donating amino group and the halogens would influence this gap. Theoretical calculations on similar aromatic compounds show that the extent of conjugation and the nature of substituents significantly alter the HOMO-LUMO gap. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity. A high chemical hardness, derived from a large HOMO-LUMO gap, indicates lower reactivity.

Intramolecular Charge Transfer: The distribution of the HOMO and LUMO can also provide insights into possible intramolecular charge transfer (ICT) processes upon electronic excitation, which is relevant for understanding the photophysical properties of the molecule.

Interactive Data Table: Calculated Frontier Molecular Orbital Properties for a Representative Halogenated Aniline (B41778)

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 3.0 to 5.0 |

| Ionization Potential | -E(HOMO) | 5.0 to 6.0 |

| Electron Affinity | -E(LUMO) | 1.0 to 2.0 |

Note: The values presented are representative for similar aromatic amines and would require specific DFT calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its function and properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and simulate the time-dependent behavior of molecules.

Conformational Analysis:

For this compound, conformational analysis would primarily focus on the orientation of the amino group relative to the aromatic ring. While the rotation of the amino group is generally facile, there might be a preferred, low-energy conformation due to subtle steric and electronic interactions with the adjacent fluorine atoms. Quantum mechanical calculations can be employed to determine the rotational barrier and the relative energies of different conformers. Studies on related aniline derivatives often reveal a planar or near-planar arrangement of the amino group with respect to the ring to maximize conjugation.

Molecular Dynamics Simulations:

MD simulations provide a means to study the behavior of this compound in a condensed phase, such as in a solvent or in a crystalline state, over a period of time. These simulations can reveal important information about:

Solvation Structure: The arrangement of solvent molecules around the solute molecule, providing insights into solute-solvent interactions.

Intermolecular Interactions: The nature and dynamics of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, between molecules of this compound.

Vibrational Dynamics: The characteristic vibrational modes of the molecule, which can be compared with experimental spectroscopic data (e.g., from FT-IR and Raman).

Transport Properties: In a larger system, properties like diffusion coefficients can be estimated.

Interactive Data Table: Key Parameters from a Hypothetical Conformational Analysis of this compound

| Parameter | Description | Predicted Outcome |

| Dihedral Angle (C-C-N-H) | Defines the orientation of the amino group | A planar or near-planar conformation is expected to be the most stable. |

| Rotational Barrier of -NH₂ | The energy required to rotate the amino group | A relatively low rotational barrier is anticipated. |

| Relative Conformational Energies | Energy difference between various rotational conformers | Small energy differences between conformers are likely. |

Future Directions and Emerging Research Opportunities for 3,5 Difluoro 4 Iodoaniline

Development of Greener Synthetic Methodologies

The development of environmentally friendly methods for producing 3,5-Difluoro-4-iodoaniline is a growing area of focus. Traditional synthesis methods often involve harsh reagents and produce significant waste. tandfonline.com Future research is geared towards creating more sustainable processes that reduce environmental impact.

Key areas of development include:

Safer Reagents: Replacing hazardous chemicals like chlorine and sulfuryl chloride with milder alternatives such as N-chlorosuccinimide (NCS) for chlorination steps. tandfonline.com

Eco-Friendly Solvents: Utilizing greener solvents to minimize the use of volatile and toxic organic compounds. Research into using bio-based solvents like gluconic acid aqueous solution is a promising direction. researchgate.net

Catalytic Processes: Employing catalytic methods to improve reaction efficiency and reduce waste. This includes the use of photocatalysts and enzyme-mediated synthesis. acs.orgnih.gov

Waste Reduction: Designing synthetic routes that generate fewer byproducts and allow for easier purification of the final product.

One example of a greener approach is the direct iodination of 3,5-difluoroaniline (B1215098) using N-iodosuccinimide (NIS) in acetonitrile, which provides a high yield of the desired product with a simple workup procedure. tandfonline.com Further research into photoinduced methods, which can often be conducted under milder conditions without the need for transition-metal catalysts, also holds promise for more sustainable synthesis. acs.org

Exploration of Novel Catalytic Systems

The exploration of new and improved catalytic systems is crucial for enhancing the synthesis and application of this compound. The reactivity of the C-I bond and the flanking fluorine atoms makes this compound an ideal substrate for a variety of catalytic transformations.

Emerging research in this area includes:

Palladium-Catalyzed Reactions: Developing more efficient palladium catalysts for cross-coupling reactions, such as Heck, Suzuki, and carbonylative annulation, to create complex molecules from this compound. semanticscholar.org

Ruthenium-Based Catalysts: Investigating ruthenium nanoparticles, potentially promoted with other transition metals, for selective hydrogenations in continuous flow processes. researchgate.net

Gold Catalysis: Applying gold catalysts, including those recovered from electronic waste, for reactions like the condensation of o-iodoanilines with other organic molecules. imperial.ac.uk

Photocatalysis: Utilizing visible-light-driven photocatalytic systems to enable new types of reactions, such as difluoroalkylation, under mild and environmentally friendly conditions. acs.org

For instance, recent studies have shown that Raney cobalt can be a highly selective catalyst for the hydrogenation of related iodo-nitroaromatic compounds, suggesting its potential for reactions involving this compound. acs.org The development of catalysts that can be easily recovered and reused is also a key aspect of making these processes more sustainable. imperial.ac.uk

Expansion into New Application Domains (e.g., Agrochemicals)

While this compound is already recognized for its potential in pharmaceuticals, there is significant opportunity to expand its use into other areas, particularly agrochemicals. cymitquimica.com The unique combination of fluorine and iodine atoms can impart desirable properties to bioactive molecules.

Potential new applications include:

Pesticide Development: The structural motifs present in this compound are found in some agrochemicals, and its derivatives could be explored for the development of new herbicides, fungicides, or insecticides. infiniumpharmachem.comchemicalbook.com

Antimicrobial Agents: Studies have shown that some aniline (B41778) derivatives exhibit antibacterial and antibiofilm properties against foodborne pathogens like Vibrio parahaemolyticus. mdpi.com this compound itself has demonstrated antimicrobial activity, suggesting its potential use in food preservation. mdpi.com

Fluorinated Building Blocks: The compound serves as a valuable precursor for creating more complex fluorinated molecules, which are of increasing interest in various fields due to their unique properties. nih.gov

Research has demonstrated the antimicrobial efficacy of a range of aniline derivatives, with this compound showing a minimum inhibitory concentration (MIC) of 150 µg/mL against Vibrio species. mdpi.com This highlights its potential for applications beyond traditional synthetic chemistry.

Interdisciplinary Research with Biology and Materials Science